molecular formula C17H25NO4 B374506 3-methylbutyl 4-[(butoxycarbonyl)amino]benzoate

3-methylbutyl 4-[(butoxycarbonyl)amino]benzoate

Cat. No.: B374506
M. Wt: 307.4g/mol
InChI Key: XMFQDOOICFXKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylbutyl 4-[(butoxycarbonyl)amino]benzoate is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.4 g/mol It is an ester derivative of benzoic acid, featuring an isopentyl group and a butoxycarbonyl group attached to the amino group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopentyl 4-[(butoxycarbonyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with isopentyl alcohol in the presence of a butoxycarbonyl protecting group. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of isopentyl 4-[(butoxycarbonyl)amino]benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl 4-[(butoxycarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoate derivatives.

Scientific Research Applications

3-methylbutyl 4-[(butoxycarbonyl)amino]benzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be utilized in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which isopentyl 4-[(butoxycarbonyl)amino]benzoate exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved may vary based on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

3-methylbutyl 4-[(butoxycarbonyl)amino]benzoate can be compared with other ester derivatives of benzoic acid, such as:

    Methyl 4-aminobenzoate: Similar structure but with a methyl group instead of an isopentyl group.

    Ethyl 4-aminobenzoate: Contains an ethyl group in place of the isopentyl group.

    Propyl 4-aminobenzoate: Features a propyl group instead of an isopentyl group.

These compounds share similar chemical properties but differ in their physical properties and reactivity due to the varying alkyl groups attached to the ester moiety. This compound is unique in its specific combination of functional groups, which can influence its behavior in chemical reactions and applications.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4g/mol

IUPAC Name

3-methylbutyl 4-(butoxycarbonylamino)benzoate

InChI

InChI=1S/C17H25NO4/c1-4-5-11-22-17(20)18-15-8-6-14(7-9-15)16(19)21-12-10-13(2)3/h6-9,13H,4-5,10-12H2,1-3H3,(H,18,20)

InChI Key

XMFQDOOICFXKIU-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C(=O)OCCC(C)C

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C(=O)OCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.